N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
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Overview
Description
N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H14N6O2 and its molecular weight is 274.284. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis of Heterocyclic Compounds : Compounds related to N-ethyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide have been synthesized for potential hypertensive activity. For instance, Kumar and Mashelker (2007) developed 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moieties, expected to exhibit hypertensive activity (Kumar & Mashelker, 2007).
Antimicrobial Properties : Desai and Dodiya (2014) synthesized quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds showed significant antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Diversity Oriented Synthesis : Gupta et al. (2014) described a metal-free approach for the synthesis of N-heterocycles, including 1,2,4-oxadiazoles, offering a pathway for the synthesis of drug lead molecules like ataluren (Gupta et al., 2014).
Anticancer Activity : Ajeesh Kumar et al. (2016) synthesized novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine analogs. Several derivatives showed promising anticancer activity against the HeLa cell line (Ajeesh Kumar et al., 2016).
Antibacterial and Antioxidant Activities : Dey et al. (2022) explored the synthesis of 3, 4-Dihydropyrimidin-2-one derivatives, exhibiting significant antibacterial and antioxidant activities (Dey et al., 2022).
Inhibition of Platelet Aggregation : Okuda et al. (2011) synthesized N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, evaluating their effects as inhibitors of platelet aggregation (Okuda et al., 2011).
Mechanism of Action
Pyrimidine derivatives
are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . They are also key components of nucleic acids (DNA and RNA), and thus play crucial roles in cellular functions and genetics. are a class of compounds that have been studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. are four-membered heterocyclic compounds that have been explored for their potential biological activities, including antibacterial and antifungal effects.Properties
IUPAC Name |
N-ethyl-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-2-13-12(19)18-6-8(7-18)11-16-10(17-20-11)9-14-4-3-5-15-9/h3-5,8H,2,6-7H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFYWSJRWJXTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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